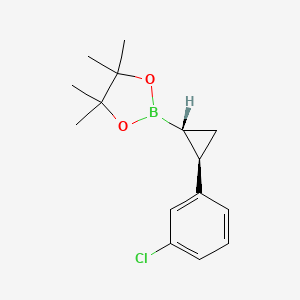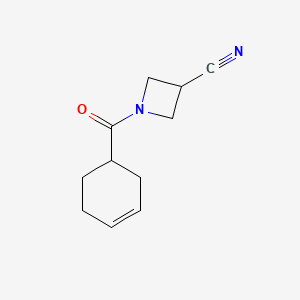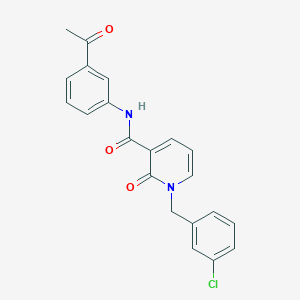![molecular formula C12H16N2 B2520587 (3-Benzyl-1-bicyclo[1.1.1]pentanyl)hydrazine CAS No. 2287318-60-7](/img/structure/B2520587.png)
(3-Benzyl-1-bicyclo[1.1.1]pentanyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Bicyclo[1.1.1]pentanes are a class of organic compounds characterized by a structure that includes a three-membered ring with two carbon atoms and one shared carbon atom . They have been demonstrated to be bioisosteres of the phenyl ring .
Synthesis Analysis
The synthesis of BCPs bearing carbon and halogen substituents can be achieved under exceptionally mild reaction conditions, via triethylborane-initiated atom-transfer radical addition ring-opening of tricyclo . This chemistry displays broad substrate scope and functional group tolerance .Molecular Structure Analysis
The molecular structure of BCPs is characterized by a three-membered ring with two carbon atoms and one shared carbon atom . The specific structure of “(3-Benzyl-1-bicyclo[1.1.1]pentanyl)hydrazine” would include a benzyl group and a hydrazine group attached to the BCP core.Chemical Reactions Analysis
In the synthesis of BCPs, radicals derived from commonly available carboxylic acids and organo-halides perform additions onto [1.1.1]propellane to afford BCP radicals . These then engage in polarity-matched borylation .Physical And Chemical Properties Analysis
The physical and chemical properties of BCPs can vary widely depending on the specific functional groups attached to the BCP core. In general, BCPs are known to impart physicochemical benefits on drug candidates .Future Directions
The use of BCPs in drug discovery is a promising area of research. Many of these molecules, which were previously commercialized, are already being used in drug discovery by pharmaceutical companies . This work should ease the transition of BCP-containing bioactive compounds to clinical candidates, and subsequently to drugs .
properties
IUPAC Name |
(3-benzyl-1-bicyclo[1.1.1]pentanyl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c13-14-12-7-11(8-12,9-12)6-10-4-2-1-3-5-10/h1-5,14H,6-9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVCIZTYNCZJRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)NN)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Benzyl-1-bicyclo[1.1.1]pentanyl)hydrazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-8-(4-methoxybenzyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2520504.png)
![3-(2-Chlorophenyl)-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2520507.png)


![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-((2-phenylthiazol-4-yl)methyl)acetamide](/img/structure/B2520511.png)

![2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyran]-4-one](/img/structure/B2520516.png)



![Tert-butyl N-[[(2S,3S)-2-phenylpiperidin-3-yl]methyl]carbamate](/img/structure/B2520520.png)


